1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions, which contribute to their unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde with ethylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the desired pyrazole derivative .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), leading to anti-inflammatory and analgesic effects . The compound may also interact with neurotransmitter receptors, contributing to its potential antipsychotic activity .
Comparison with Similar Compounds
1-Ethyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar pyrazole derivatives, such as:
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Known for its antioxidant and anticancer activities.
1-Ethyl-3-methyl-1H-pyrazole-5-carbaldehyde: Used as an intermediate in the synthesis of various pyrazole derivatives.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits radical scavenging activity and cytotoxic properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-7-6-11(14-16)8-13-12-10(3)9-17(5-2)15-12/h6-7,9H,4-5,8H2,1-3H3,(H,13,15) |
InChI Key |
QVZAMWKJJIMUFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)CC |
Origin of Product |
United States |
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